molecular formula C15H15BrN2O4 B2384262 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate CAS No. 1002604-90-1

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate

Cat. No.: B2384262
CAS No.: 1002604-90-1
M. Wt: 367.199
InChI Key: LGWVVOAWGKFKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a bromo-hydroxybenzoate moiety, and an oxoethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate typically involves multiple steps, starting with the preparation of the cyanocyclopentylamine intermediate. This intermediate is then reacted with 5-bromo-2-hydroxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a simpler, more reduced form of the original compound.

Scientific Research Applications

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context in which the compound is used, such as in a biological assay or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine.

    [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-fluoro-2-hydroxybenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro and fluoro analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c16-10-3-4-12(19)11(7-10)14(21)22-8-13(20)18-15(9-17)5-1-2-6-15/h3-4,7,19H,1-2,5-6,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWVVOAWGKFKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.